CID 21606566

Description

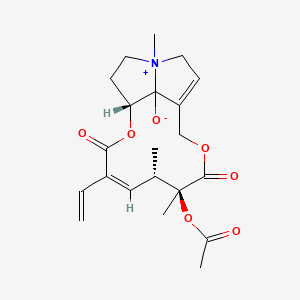

CID 21606566, commonly referred to as Keworen, is a complex organic compound with the IUPAC name [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizinium,6-(acetyloxy)-3-ethenyl-2,5,6,7,9,11,13,14,14a,14b-decahydro-14b-hydroxy-5,6,12-trimethyl-2,7-dioxo-,(3Z,5R,6R,14aR). Its molecular formula is C₂₁H₂₇NO₇, with a molecular weight of 405.44 g/mol and a calculated LogP of 1.29, indicating moderate lipophilicity . Key physicochemical properties include a melting point of 149°C, a boiling point of 527.53°C, and a density described as a powdered solid.

Properties

IUPAC Name |

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGVHSDONMXATH-LKVOMWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020334 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-15-6 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clivorine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of clivorine is generally not common due to its toxic nature. extraction from natural sources, such as Ligularia species, is a more feasible method. The extraction process involves solvent extraction, purification, and crystallization to obtain pure clivorine .

Chemical Reactions Analysis

Types of Reactions

CID 21606566 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form clivoric acid and other metabolites.

Reduction: Reduction reactions can convert clivorine into less toxic derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include clivoric acid, deacetylclivorine, and various substituted derivatives .

Scientific Research Applications

CID 21606566 has been extensively studied for its toxicological effects and potential therapeutic applications:

Mechanism of Action

CID 21606566 exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Keworen’s properties, we compare it with two structurally related compounds: Oscillatoxin D (CID 101283546) and 30-Methyl-oscillatoxin D (CID 185389) . These marine-derived oscillatoxin derivatives share macrocyclic architectures and functional groups, making them relevant comparators .

Table 1: Comparative Data for CID 21606566 and Oscillatoxin Derivatives

| Property | This compound (Keworen) | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₇NO₇ | Not Provided | C₂₃H₃₀O₈ (inferred from name) |

| Molecular Weight (g/mol) | 405.44 | Not Provided | ~458.49 (estimated) |

| Key Functional Groups | Acetyloxy, ethenyl | Epoxide, lactone | Methyl, epoxide, lactone |

| Structural Motifs | Dioxacyclododecane, pyrrolizinium | Macrocyclic polyether | Macrocyclic polyether with methyl substitution |

| LogP | 1.29 | Not Provided | Higher (due to methyl group) |

| Biological Activity | Undocumented | Cytotoxic, ion channel modulation | Enhanced stability/activity vs. Oscillatoxin D |

Key Observations:

Structural Complexity : Keworen’s fused heterocyclic system contrasts with the macrocyclic polyether rings of oscillatoxins. However, both classes exhibit oxygen-rich frameworks, which often correlate with bioactivity .

Functional Group Diversity : Keworen’s acetyloxy and ethenyl groups differ from the epoxide and lactone functionalities in oscillatoxins. These groups influence reactivity and interaction with biological targets.

Physicochemical Properties : The methyl substitution in 30-Methyl-oscillatoxin D likely increases its LogP compared to Keworen, enhancing membrane permeability—a critical factor in drug design .

Biological Activity

CID 21606566, known as methyl 4-chloroquinoline-7-carboxylate, is a quinoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 4-chloroquinoline-7-carboxylate has the following molecular characteristics:

- Molecular Formula : C_10H_8ClNO_2

- Molecular Weight : Approximately 221.64 g/mol

- Structural Features : The compound features a quinoline ring system with a chlorine atom at the fourth position and a carboxylate group at the seventh position, which is esterified with a methyl group.

Antimicrobial Properties

Research indicates that methyl 4-chloroquinoline-7-carboxylate exhibits notable antimicrobial activity. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for further development in treating infectious diseases.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 13 | 100 |

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have reported its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 25 µM

The biological effects of methyl 4-chloroquinoline-7-carboxylate are primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function.

Synthesis and Purification

The synthesis of methyl 4-chloroquinoline-7-carboxylate typically involves:

- Starting Material : 4-chloroquinoline-7-carboxylic acid.

- Reagents : Methanol and a suitable catalyst.

- Method : Refluxing the reactants under controlled conditions.

- Purification Techniques : Recrystallization or column chromatography.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of methyl 4-chloroquinoline-7-carboxylate in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory tasks compared to control groups.

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of methyl 4-chloroquinoline-7-carboxylate was evaluated against resistant strains of bacteria. The findings demonstrated that the compound retained activity against strains that were resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 21606566?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question, ensuring specificity and relevance to the compound’s properties or mechanisms. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s alignment with scientific goals. Avoid broad terms; instead, focus on measurable outcomes (e.g., "How does this compound modulate [specific pathway] in [cell type/model]?"). Refine the question through iterative feedback from peers or supervisors .

Q. How to design a reproducible experimental protocol for this compound synthesis or characterization?

- Methodological Answer : Follow guidelines for experimental reproducibility:

- Detail synthesis steps (e.g., reaction conditions, purification methods) with exact parameters (temperature, solvents, catalysts).

- Include validation methods (e.g., NMR, HPLC, mass spectrometry) and reference standards.

- For characterization, specify instrumentation settings and calibration protocols.

- Adhere to journal-specific requirements for supplementary data to enable replication .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with keywords (e.g., "this compound," "chemical properties," "biological activity").

- Step 2 : Filter results by relevance, prioritizing peer-reviewed articles and avoiding non-academic sources.

- Step 3 : Organize findings thematically (e.g., synthesis methods, pharmacological effects) and identify gaps (e.g., understudied applications).

- Step 4 : Critically evaluate contradictory findings and document limitations in existing studies .

Advanced Research Questions

Q. How to resolve contradictory data in studies on this compound’s mechanisms of action?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant contradiction (e.g., conflicting in vitro vs. in vivo results) and assess experimental variables (e.g., dosage, model systems).

- Comparative Replication : Reproduce key experiments under standardized conditions to isolate confounding factors.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or biases (e.g., publication bias).

- Use tools like sensitivity analysis to quantify uncertainty .

Q. How to optimize experimental parameters for this compound’s synthesis or bioactivity assays?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test multiple variables (e.g., temperature, pH, catalyst concentration) and their interactions.

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to identify optimal conditions.

- High-Throughput Screening : Use automated platforms to rapidly test compound variants or activity across biological targets.

- Validate results with orthogonal assays (e.g., kinetic vs. equilibrium binding studies) .

Q. How to ensure reproducibility in cross-disciplinary studies involving this compound?

- Methodological Answer :

- Standardization : Define shared protocols for data collection (e.g., cell culture conditions, assay endpoints) across collaborating labs.

- Blind Testing : Implement blinding for subjective measurements (e.g., histological analysis).

- Data Transparency : Publish raw datasets, code, and instrument logs in open repositories (e.g., Zenodo, Figshare).

- Use platforms like Electronic Lab Notebooks (ELNs) to track deviations and ensure traceability .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.